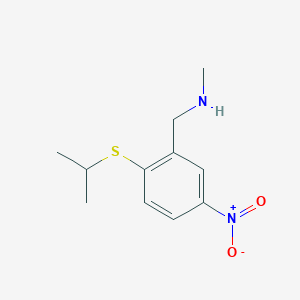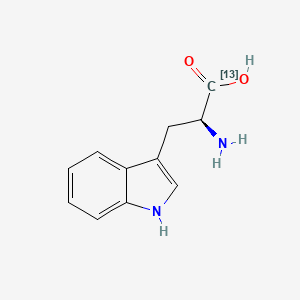
L-Tryptophan-1-13C
Overview
Description
L-Tryptophan-1-13C is a 13C labelled L-Tryptophan, which is an essential amino acid and a precursor to both serotonin and melatonin . It is used in the quantitative determination of proteins using mass spectrometry .
Synthesis Analysis
L-Tryptophan is typically produced through chemical synthesis, direct fermentation, and enzymatic conversion . Microbial fermentation is the most commonly used method to produce L-Tryptophan . The mechanism of L-Tryptophan biosynthesis in Escherichia coli, a widely used producer of L-Tryptophan, is well understood .Molecular Structure Analysis
The molecular weight of this compound is 205.22 . Its molecular formula is C1013CH12N2O2 .Chemical Reactions Analysis
L-Tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals . It is typically produced through chemical synthesis, direct fermentation, and enzymatic conversion .Physical And Chemical Properties Analysis
The molecular weight of this compound is approximately 204.23 grams per mole . It has a melting point of about 295-314°C (563-597°F) .Scientific Research Applications
1. Role in Infant Nutrition
L-Tryptophan is crucial for protein synthesis and serves as a precursor in the serotonin and kynurenine pathways, impacting sleeping patterns in infants. Its requirement in term infants has been investigated using L-[1-13C]phenylalanine as an indicator in an elemental diet, revealing that the tryptophan requirement for term infants is lower than previously recommended intakes (Huang et al., 2014).
2. Therapeutic Target in Various Disorders
L-Tryptophan metabolism is a dynamic area of research, with its enzymes, metabolites, and receptors offering potential therapeutic targets. Disruptions in L-tryptophan metabolism are linked to neurological, metabolic, psychiatric, and intestinal disorders, suggesting opportunities for drug development targeting its metabolism (Modoux et al., 2020).
3. Study of Structural Properties and Isotopic Abundance
L-Tryptophan has been subject to studies examining the impact of specific treatments on its structural properties and isotopic abundance, using techniques like LC-MS spectrometry. Such research can inform the development of more stable forms of L-tryptophan in supplements and pharmaceutical formulations (Trivedi et al., 2021).
4. Interaction with E. coli Repressor and DNA
The interaction of L-Tryptophan with Escherichia coli trp-repressor and operator DNA has been studied using isotopic editing NMR experiments. This research provides insights into the dynamics of ligand exchange and the mechanism of ligand diffusion out of the complex, critical for understanding bacterial gene regulation (Lee et al., 1995).
5. Synthesis for Scientific Studies
The preparation of isotopomers of L-tryptophan, labeled with 13C and 15N, has been reported for scientific studies. These isotopomers are synthesized for use in research, particularly in NMR spectroscopy, to study protein structure and interactions (Van Den Berg et al., 1988).
6. Nutritional and Health Benefits Analysis
Research on L-Tryptophan covers its essential role in the biosynthesis of proteins and its transformation into bioactive metabolites. Studies have explored its nutritional significance and potential role in diagnosing and mitigating multiple human diseases (Friedman, 2018).
7. Microbial Strain Engineering for Production
Engineering of E. coli for efficient L-tryptophan production has been pursued by modifying metabolic fluxes. This involves inactivating competitive steps and optimizing gene expression, which can be applied to other bacteria for efficient amino acid production (Gu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-KYURPWGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B1469498.png)
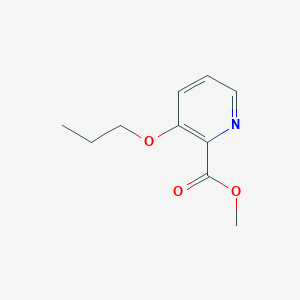

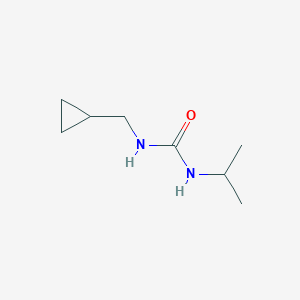


![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)
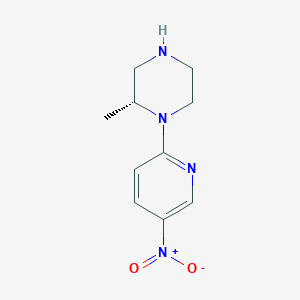
![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)

![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)

